2,5-bis(5-hexylthiophen-2-yl)thiophene
Description
Significance of Oligothiophenes in Organic Electronics Research
Oligothiophenes, which are short, well-defined chains of thiophene (B33073) rings, have garnered significant attention in the realm of organic electronics. Their importance stems from several key characteristics. Unlike their polymeric counterparts, oligothiophenes can be synthesized with a precise number of repeating units, leading to monodisperse materials with well-defined molecular weights. This uniformity is crucial for establishing clear structure-property relationships, allowing researchers to systematically investigate how molecular architecture influences electronic properties.
Furthermore, the rigid and planar nature of the thiophene backbone facilitates strong intermolecular π-π stacking, which is essential for efficient charge transport. The ability to modify the oligothiophene structure, for instance by introducing solubilizing alkyl side chains, allows for fine-tuning of their solubility and processing characteristics without compromising their electronic performance. These attributes make oligothiophenes ideal candidates for a variety of organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Overview of Conjugated Small Molecules for Advanced Materials
Conjugated small molecules represent a distinct class of organic semiconductors that offer several advantages over polymeric materials. Their well-defined molecular structure and high purity, often achievable through standard purification techniques like sublimation or recrystallization, lead to reproducible device performance. The ordered packing of small molecules in the solid state can result in high charge carrier mobilities, a critical parameter for the performance of electronic devices.
The versatility of organic synthesis allows for the design and creation of a vast array of conjugated small molecules with tailored electronic and optical properties. By strategically incorporating different aromatic cores, electron-donating or electron-withdrawing groups, and solubilizing side chains, researchers can control the energy levels (HOMO and LUMO), absorption and emission characteristics, and charge transport properties of these materials. This molecular engineering approach is instrumental in developing advanced materials for high-performance applications.
Positioning of 2,5-bis(5-hexylthiophen-2-yl)thiophene within Oligothiophene Research Context
Within the extensive family of oligothiophenes, this compound, a trimer of thiophene with hexyl groups at the terminal alpha-positions, holds a significant position. This molecule serves as a fundamental building block and a model compound for understanding the intrinsic properties of short-chain oligothiophenes. The presence of the hexyl side chains enhances its solubility in common organic solvents, making it amenable to solution-based processing techniques, which are highly desirable for large-area and low-cost device fabrication.
The electronic properties of this compound are of particular interest. Its conjugated backbone allows for efficient charge delocalization, a prerequisite for semiconducting behavior. The study of its optical and electrochemical characteristics provides valuable insights into the fundamental electronic structure of oligothiophenes.
Synthesis and Properties of Thiophene-based Compounds
The synthesis of thiophene derivatives often involves cross-coupling reactions. For instance, the synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives can be achieved through a Suzuki coupling reaction involving 2,5-dibromothiophene and 4-cyanophenylboronic acid, catalyzed by a palladium complex. nih.gov Similarly, Stille coupling reactions are employed for the synthesis of various polythiophene derivatives. amazonaws.com
The optical and electrochemical properties of these molecules are crucial for their application in electronic devices. Cyclic voltammetry is a common technique used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.netscispace.com These energy levels dictate the charge injection and transport properties of the material. The optical properties, such as absorption and emission spectra, are typically characterized using UV-Vis and photoluminescence spectroscopy. uobaghdad.edu.iquobaghdad.edu.iq For example, a study on benzene/thiophene-based chromophores determined their HOMO-LUMO gaps using cyclic voltammetry and correlated the results with DFT calculations. nih.gov
| Property | Description |
| Synthesis | Commonly synthesized via cross-coupling reactions like Suzuki or Stille coupling. |
| Solubility | Enhanced by the presence of alkyl side chains, such as hexyl groups. |
| Electronic Properties | Investigated through techniques like cyclic voltammetry to determine HOMO and LUMO energy levels. |
| Optical Properties | Characterized by UV-Vis absorption and photoluminescence spectroscopy to understand light absorption and emission behavior. |
Applications in Organic Electronics
The favorable electronic and optical properties of oligothiophenes like this compound and its derivatives make them suitable for various organic electronic applications. In organic field-effect transistors (OFETs), the charge carrier mobility is a key performance metric. Thiophene-based materials have demonstrated high mobilities, with some anthracene-thiophene oligomers showing mobilities as high as 0.50 cm²/Vs and high on/off ratios. nih.gov The performance of these devices is often influenced by the processing conditions and the interface with the dielectric layer. rsc.orgresearchgate.net
In the realm of organic photovoltaics (OPVs), oligothiophenes and their polymeric analogues are used as donor materials in bulk heterojunction solar cells. mdpi.comrsc.org The efficiency of these devices is dependent on factors such as the blend morphology, charge separation, and charge transport. aau.dk
| Device | Key Performance Metric | Relevance of Thiophene-based Materials |
| Organic Field-Effect Transistors (OFETs) | Charge Carrier Mobility, On/Off Ratio | High mobilities and good stability have been reported for various thiophene derivatives. |
| Organic Photovoltaics (OPVs) | Power Conversion Efficiency (PCE) | Used as electron donor materials due to their favorable absorption and electronic properties. |
Structure
3D Structure
Properties
IUPAC Name |
2,5-bis(5-hexylthiophen-2-yl)thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32S3/c1-3-5-7-9-11-19-13-15-21(25-19)23-17-18-24(27-23)22-16-14-20(26-22)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKINULSLUQGRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348165 | |
| Record name | 2,2':5',2''-Terthiophene, 5,5''-dihexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188917-41-1 | |
| Record name | 2,2':5',2''-Terthiophene, 5,5''-dihexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of 2,5 Bis 5 Hexylthiophen 2 Yl Thiophene and Its Analogues
Established Synthetic Pathways for Oligothiophene Cores
The construction of oligothiophene backbones is predominantly achieved through carbon-carbon (C-C) bond-forming reactions that link individual thiophene (B33073) units. Transition metal-catalyzed cross-coupling reactions have become indispensable tools in this field, offering high efficiency and functional group tolerance. nih.govrsc.org Additionally, methods involving the initial synthesis of the heterocyclic core and oxidative coupling techniques provide alternative and complementary routes.
Transition metal-catalyzed cross-coupling reactions are powerful methods for forming C-C bonds and are widely used in the synthesis of conjugated polymers and oligomers. nih.goveie.gr Palladium- and nickel-based catalytic systems are the most common, facilitating the coupling of various organometallic reagents with organic halides. rsc.org These reactions, including the Suzuki-Miyaura, Stille, and direct C-H arylation protocols, have become the cornerstone for the synthesis of complex oligothiophenes. semanticscholar.orgnih.gov
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely adopted method for the synthesis of biaryls, including oligothiophenes. eie.grsemanticscholar.org This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. semanticscholar.orgnih.gov For the synthesis of 2,5-bis(5-hexylthiophen-2-yl)thiophene and its analogues, this typically involves a double coupling reaction between a central 2,5-dihalothiophene unit and two equivalents of a 5-hexylthiophene-2-boronic acid derivative, or conversely, coupling 2,5-bis(boronic acid)thiophene with a 2-halo-5-hexylthiophene. nih.govresearchgate.net
The key advantages of the Suzuki coupling include the commercial availability of diverse building blocks, the use of less-toxic reagents, and generally mild reaction conditions that tolerate a wide range of functional groups. nih.govsigmaaldrich.comsigmaaldrich.com The reaction conditions are optimized by selecting the appropriate palladium catalyst, base, and solvent system. For instance, the synthesis of 2,5-biaryl-3-hexylthiophene derivatives has been achieved in good yields using a Pd(PPh₃)₄ catalyst with potassium phosphate (B84403) as the base in a 1,4-dioxane/water solvent system. nih.govresearchgate.net
| Starting Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 2,5-Dibromo-3-hexylthiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85 |
| 2,5-Dibromo-3-hexylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 82 |
| 2,5-Dibromo-3-hexylthiophene | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 78 |
| 2,5-Dibromo-3-hexylthiophene | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | Not specified |
The Stille coupling reaction provides another robust pathway for the synthesis of oligothiophenes. nih.gov This reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide. nih.govwiley-vch.de In the context of terthiophene synthesis, this is typically achieved by reacting a 2,5-dihalothiophene with two equivalents of a thienylstannane, such as 5-hexyl-2-(tributylstannyl)thiophene. nih.govnih.gov Alternatively, a 2,5-bis(stannyl)thiophene can be coupled with a 2-halothiophene derivative. acs.orgresearchgate.net
The Stille reaction is highly effective due to its tolerance of a wide array of functional groups and the fact that the requisite organotin reagents are often stable and can be purified by chromatography. wiley-vch.de However, a significant drawback is the toxicity of the organotin compounds and byproducts. The catalytic cycle is similar to that of other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination steps. wiley-vch.de Optimal conditions for Stille couplings in oligothiophene synthesis often utilize catalysts like Pd(PPh₃)₄, sometimes in combination with a copper(I) co-catalyst. researchgate.net
| Organostannane Reagent | Organic Halide | Typical Catalyst | Reference |
|---|---|---|---|
| Tributyl(2-thienyl)tin | 2,5-Dibromothiophene | Pd(PPh₃)₄ | nih.gov |
| 2,5-Bis(trimethylstannyl)thiophene | 2-Bromothiophene | PdCl₂(PPh₃)₂ | acs.org |
| 2,5-Bis(trimethylstannyl)tellurophene | Aryl Iodides | Pd(PPh₃)₄ / CuI | researchgate.net |
| 5,5'-Bis(tributylstannyl)-2,2'-bithiophene | 2-Bromothiophene | Pd(PPh₃)₄ | nih.gov |
In recent years, direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions. nih.gov This methodology avoids the pre-functionalization (halogenation or metalation) of one of the coupling partners by directly activating a carbon-hydrogen bond. acs.orgnih.gov For oligothiophene synthesis, this allows for the direct coupling of a C-H bond on one thiophene ring with a C-X (where X is a halide) bond on another. acs.org
This approach offers significant advantages by reducing the number of synthetic steps and minimizing the formation of toxic metal-containing byproducts. nih.gov Palladium catalysts are commonly employed for these transformations. nih.govacs.orgrsc.org For example, a well-defined head-to-tail oligothiophene can be constructed through an iterative process of palladium-catalyzed C-H arylation followed by halogen exchange. acs.org Another strategy is the palladium-catalyzed C-H homocoupling of bromothiophene derivatives, which can produce symmetrical oligomers that retain terminal bromine atoms for further functionalization. acs.org
While coupling reactions are used to assemble oligomers from monomeric units, the initial synthesis of the thiophene ring itself is a fundamental prerequisite. Efficient heterocyclization procedures provide access to a wide variety of substituted thiophene monomers that can then be used in subsequent polymerization or oligomerization reactions.
One powerful strategy is the metal-catalyzed or base-promoted heterocyclization of functionalized alkynes that bear a suitably placed sulfur nucleophile. mdpi.com These reactions are often atom-economical and can proceed under mild conditions. mdpi.com Another important class of reactions involves the electrophilic iodocyclization of substrates like (Z)-thiobutenynes, which can yield highly functionalized iodothiophenes ready for cross-coupling. researchgate.net The cyclization of 1,3-diynes in the presence of a sulfur source is another established route to form the central thiophene ring in a terthiophene structure. nih.gov These methods are crucial for creating the foundational building blocks required for more complex oligothiophene architectures. bohrium.com
Oxidative coupling is a direct method for forming carbon-carbon bonds between aromatic units, including thiophenes. This approach typically involves the use of a chemical oxidant or an electrochemical process to generate radical cations from the monomer, which then couple to form dimers, oligomers, and polymers. nih.govresearchgate.net
A common chemical oxidant used for this purpose is iron(III) chloride (FeCl₃). nih.gov The FeCl₃-initiated oxidative polymerization is a convenient, low-cost, and scalable method for producing polythiophenes. nih.gov Variations in reaction parameters such as solvent, temperature, and monomer-to-oxidant ratio can influence the molecular weight and regioregularity of the resulting material. nih.gov
In addition to stoichiometric oxidants, catalytic oxidative coupling methods have been developed. Palladium-catalyzed C-H homocoupling of bromothiophenes, activated by a silver/potassium fluoride (B91410) system, can produce well-defined dimers and tetramers. acs.org Another catalytic system uses palladium(II) acetate (B1210297) in combination with copper(II) acetate under an oxygen atmosphere to achieve the oxidative polymerization of thiophene derivatives. researchgate.net Oxidative coupling of thienyllithium derivatives in the presence of copper(II) chloride (CuCl₂) or iron(III) acetylacetonate (B107027) (Fe(acac)₃) also serves as a high-yield pathway to oligothiophenes. semanticscholar.org
Metal-Catalyzed Coupling Reactions
Functionalization Strategies for this compound Derivatives
Functionalization of the this compound core is a key strategy for tuning its chemical, physical, and electronic properties for specific applications. These modifications are typically aimed at enhancing solubility, modulating energy levels (HOMO/LUMO), and influencing the solid-state packing of the molecules, which are critical factors for performance in organic electronic devices.
The introduction of alkyl side chains, particularly hexyl groups, to the thiophene backbone is a fundamental and widely employed strategy in the design of soluble and processable conjugated materials. The primary role of these flexible chains is to increase the solubility of the otherwise rigid and often insoluble oligothiophene core in common organic solvents. This enhanced solubility is crucial for solution-based processing techniques used in the fabrication of organic electronic devices. nih.gov
Beyond improving solubility, the length and branching of the alkyl side chains significantly influence the intermolecular interactions and solid-state morphology of the material. For instance, linear hexyl chains can promote intermolecular π–π stacking, which is advantageous for charge transport. acs.org However, bulky or branched side chains can be used to reduce strong aggregation, which is sometimes necessary to achieve a desired film morphology or to enhance fluorescence in light-emitting applications. nih.gov The positioning of the alkyl chain on the thiophene ring also affects the planarity of the conjugated backbone, thereby influencing the electronic properties. nih.gov For example, attaching hexyl groups at the 3-position of the outer thiophene rings in derivatives helps to maintain a planar structure while providing the necessary solubility for device integration. nih.gov
Altering the electronic characteristics of this compound and its analogues can be achieved by incorporating electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the conjugated framework. This approach allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the material's band gap, optical absorption, and charge transport properties. rsc.org
Electron-Donating Groups (EDGs): The introduction of EDGs, such as alkoxy or alkylthio groups, raises the HOMO level of the molecule. rsc.org This can lead to a reduced oxidation potential and a smaller energy gap, shifting the absorption spectrum to longer wavelengths (a red shift). rsc.orgresearchgate.net Carbazole is another example of a donor unit that can be coupled with thiophene spacers to create donor-acceptor-donor (D-A-D) type molecules with low-lying HOMO levels and small band gaps. mdpi.com
Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs like fluorine, cyano (-CN), ester (-COOR), or ketone moieties lowers the LUMO energy level. rsc.orgresearchgate.netrsc.org This modification can enhance the electron-accepting ability of the material. For instance, incorporating fluorine atoms or benzo nih.govnih.govamazonaws.comthiadiazole (BT) units, which are strong electron-accepting moieties, can significantly alter the electronic properties for applications in organic photovoltaics. researchgate.netrsc.org The strategic placement of EWGs can induce a more planar backbone, which facilitates efficient π-conjugation and improves hole transport in organic thin-film transistors. rsc.org The use of these substituents is a powerful tool for designing materials with tailored electronic structures for specific device architectures.
To further enhance the performance of materials based on this compound, chemists often employ strategies to extend the π-conjugated system. This is achieved by incorporating bridging units or fusing aromatic rings to create more rigid and planar extended aromatic cores. Such modifications lead to greater electron delocalization along the molecular backbone, which typically results in a smaller HOMO-LUMO gap, red-shifted absorption spectra, and improved charge carrier mobility. nih.gov
One common approach is to link the thiophene units with other aromatic systems. For example, a central thieno[3,2-b]thiophene (B52689) unit can be used as a core, flanked by 5-hexylthien-2-yl groups. acs.org This creates a larger, more planar conjugated system. The synthesis of such molecules often involves Suzuki or Stille coupling reactions to connect the different aromatic building blocks. acs.org Another strategy involves creating donor-acceptor-donor (D-A-D) structures where the central acceptor unit is an extended aromatic system like benzo[c] nih.govnih.govamazonaws.comthiadiazole or thieno[3,4-b]pyrazine. researchgate.net These structural changes promote better π-electron delocalization and facilitate photoinduced charge transfer processes, which are beneficial for optoelectronic applications. researchgate.net The elongation of the π-conjugation backbone can also be achieved by adding benzo[b]thiophene rings, which helps to accelerate the formation of cation radicals. researchgate.net
Purification and Characterization of Synthetic Intermediates and Final Compounds
The synthesis of well-defined oligothiophenes requires rigorous purification of all intermediates and the final product to remove impurities, such as starting materials, reagents, and side products. The high purity of these materials is essential for achieving optimal performance in electronic devices. Common purification methods include column chromatography, recrystallization, and Soxhlet extraction. psu.edunih.gov For thiophenes that are liquid at room temperature, distillation is also a viable large-scale purification technique. google.com Following purification, comprehensive characterization is necessary to confirm the chemical structure and purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the molecular framework. nih.gov
¹H NMR: The ¹H NMR spectrum provides information on the number and chemical environment of protons in the molecule. For oligothiophenes, the aromatic protons on the thiophene rings typically appear as doublets or multiplets in the region of δ 6.5–7.5 ppm. rsc.org The protons of the hexyl side chains are found in the aliphatic region (δ 0.8–3.0 ppm). The terminal methyl (CH₃) group usually appears as a triplet around δ 0.9 ppm, while the methylene (B1212753) (CH₂) group directly attached to the thiophene ring (α-CH₂) appears as a triplet further downfield, around δ 2.8 ppm. amazonaws.comrsc.org The integration of the signals confirms the ratio of protons in the molecule, and the coupling patterns help to establish the connectivity of the atoms.
¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The quaternary and CH carbons of the thiophene rings typically resonate in the aromatic region between δ 120 and 150 ppm. amazonaws.comrsc.org The carbon atoms of the hexyl chains appear in the upfield region (δ 14–32 ppm). rsc.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. beilstein-journals.org
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for complete and unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. nih.govnih.gov These experiments help to confirm the regiochemistry and substitution patterns of the synthesized molecules. nih.gov
Below is a table summarizing typical NMR chemical shifts for a related compound, 2,5-Bis(3-dodecyl-5-bromothiophen-2-yl)thieno[3,2-b]thiophene, which illustrates the characteristic resonance regions for the different parts of the molecule.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Thiophene-H (aromatic) | 6.92 (s, 2H), 7.18 (s, 2H) | 111.22, 118.38, 132.06, 132.70, 136.58, 139.32, 141.01 |
| α-CH₂ (next to thiophene) | 2.71 (t, 4H) | 30.66 |
| Alkyl Chain CH₂ | 1.25 (m), 1.54 (m) | 22.71, 29.18, 29.38, 29.43, 29.57, 29.67, 31.94 |
| Terminal CH₃ | 0.88 (t, 6H) | 14.14 |
Spectroscopic Verification of Molecular Structure
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, this analysis is crucial for confirming its successful synthesis and purity. The molecular formula of the compound is C₂₆H₃₄S₃, which gives a calculated molecular weight of approximately 442.75 g/mol .
In a typical mass spectrum for this compound, the molecular ion peak [M]⁺ would be expected to appear at an m/z value corresponding to its molecular weight. Depending on the ionization technique used, such as Electron Ionization (EI), Field Desorption (FD), or Matrix-Assisted Laser Desorption/Ionization (MALDI), other fragments or adducts might be observed. For instance, High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition. While specific experimental mass spectrometry data for this compound is not detailed in the available research, analysis of closely related and more complex structures containing hexyl-substituted thiophene moieties routinely uses this technique to confirm their identity. For example, Field Desorption Mass Spectrometry (LRMS (FD)) has been used to verify the m/z of larger derivative compounds. amazonaws.com
Table 1: Calculated Molecular Weight for this compound
| Compound Name | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Expected [M]⁺ Peak (m/z) |
|---|
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups and vibrational modes of a molecule. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the thiophene rings and the hexyl side chains.
The key vibrational modes expected are:
C-H Stretching: Aromatic C-H stretching vibrations from the thiophene rings typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the hexyl chains (CH₂ and CH₃ groups) are observed in the 2960-2850 cm⁻¹ range. xisdxjxsu.asia
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic thiophene rings are expected to produce characteristic peaks in the region of 1550-1400 cm⁻¹. xisdxjxsu.asiaresearchgate.net
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in the 1300-1000 cm⁻¹ and 900-700 cm⁻¹ regions, respectively. iosrjournals.org The out-of-plane bending, particularly the γ(C-H) vibration around 800-700 cm⁻¹, can be indicative of the 2,5-disubstitution pattern of the thiophene rings.
C-S Stretching: The stretching vibration of the carbon-sulfur bond within the thiophene rings is typically observed in the 850-600 cm⁻¹ region. xisdxjxsu.asiaiosrjournals.org
Table 2: Expected FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretching | Aromatic (Thiophene rings) |
| 2960-2850 | C-H Stretching | Aliphatic (Hexyl chains) |
| 1550-1400 | C=C Stretching | Aromatic (Thiophene rings) |
| 1470-1450 | C-H Bending | Aliphatic (CH₂) |
| 900-700 | C-H Out-of-plane Bending | Aromatic (Thiophene rings) |
Elemental Analysis
Elemental analysis is a quantitative method used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This technique provides a fundamental check of a sample's purity and confirms that the empirical formula matches the theoretical composition.
Table 3: Calculated Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 26 | 312.286 | 70.52 |
| Hydrogen | H | 1.008 | 34 | 34.272 | 7.74 |
| Sulfur | S | 32.065 | 3 | 96.195 | 21.73 |
| Total | | | | 442.753 | 100.00 |
Electronic Structure and Redox Properties of 2,5 Bis 5 Hexylthiophen 2 Yl Thiophene Systems
Experimental Determination of Electronic Levels
The electronic energy levels of thiophene-based oligomers are empirically investigated through a combination of electrochemical and spectroscopic techniques. These methods provide quantitative data on redox potentials, energy gaps, and the nature of charge carriers.
Cyclic Voltammetry for Redox Potentials and Electrochemical Bandgap
Cyclic voltammetry (CV) is a principal electrochemical technique used to probe the redox behavior of molecules like 2,5-bis(5-hexylthiophen-2-yl)thiophene. By measuring the potentials at which the compound is oxidized and reduced, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated.
In a typical CV experiment, the onset oxidation potential (Eox) and onset reduction potential (Ered) are determined. These values are then used to calculate the HOMO and LUMO energy levels relative to the vacuum level, often using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard. The electrochemical bandgap (Egec) is the difference between the HOMO and LUMO levels. For alkyl-substituted oligothiophenes, the first oxidation is typically a reversible process, indicating the formation of a stable radical cation. For a representative di-alkyl-substituted terthiophene, the first oxidation potential is observed around +0.8 to +1.0 V versus Ag/AgCl. The hexyl substituents provide electron-donating inductive effects, which slightly lower the oxidation potential compared to unsubstituted oligothiophenes.
Table 1: Representative Electrochemical Data for an Alkyl-Substituted Terthiophene System
| Parameter | Value |
|---|---|
| Onset Oxidation Potential (Eox) | ~0.85 V |
| Onset Reduction Potential (Ered) | ~-2.1 V |
| HOMO Level | ~-5.1 eV |
| LUMO Level | ~-2.6 eV |
Absorption and Emission Spectroscopy (UV-Vis-NIR, Fluorescence, Photoluminescence)
Ultraviolet-visible-near-infrared (UV-Vis-NIR) absorption and photoluminescence (PL) spectroscopies are employed to determine the optical bandgap (Egopt) of the material. The absorption spectrum reveals the energy required to promote an electron from the HOMO to the LUMO (a π-π* transition). For conjugated molecules like this compound, this absorption typically occurs in the visible region of the spectrum.
The absorption maximum (λmax) for alkyl-substituted terthiophenes in solution is generally found in the range of 350-450 nm. The optical bandgap can be estimated from the onset of the absorption edge. Upon excitation, these molecules often exhibit fluorescence, with the emission spectrum being red-shifted relative to the absorption spectrum (a phenomenon known as the Stokes shift). The PL spectrum provides information about the energy released when the excited electron returns to the ground state.
Table 2: Representative Spectroscopic Data for an Alkyl-Substituted Terthiophene in Solution
| Parameter | Value |
|---|---|
| Absorption Maximum (λmax) | ~430 nm |
| Emission Maximum (λem) | ~550 nm |
Spectroelectrochemical Analysis for Charge Carrier Characterization
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the properties of electrochemically generated species. By applying a potential to a solution of the compound and simultaneously recording its absorption spectrum, the formation of charge carriers (radical cations or polarons, and dications or bipolarons) can be monitored.
Upon oxidation of an alkyl-substituted oligothiophene, new absorption bands appear at lower energies (in the visible and near-infrared regions) compared to the neutral molecule. These new bands are characteristic of the radical cation. For instance, in poly(3-hexylthiophene), a related polymer, oxidation leads to the bleaching of the main π-π* transition and the emergence of two new absorption bands corresponding to polaron states. nih.gov This analysis confirms the delocalization of the charge along the conjugated backbone of the thiophene (B33073) rings.
Theoretical Investigations of Electronic Structures
Computational chemistry provides a powerful complement to experimental studies, offering detailed insights into the electronic structure and properties of molecules at the atomic level.
Density Functional Theory (DFT) Calculations for HOMO/LUMO Levels
Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure of molecules. By solving the Kohn-Sham equations, DFT can accurately calculate the energies and spatial distributions of the molecular orbitals, including the HOMO and LUMO. These calculations are crucial for understanding the molecule's charge transport properties and for corroborating experimental findings.
For alkyl-substituted terthiophenes, DFT calculations typically predict HOMO and LUMO energy levels that are in good agreement with those derived from cyclic voltammetry. The calculated HOMO is characterized by a π-orbital delocalized along the entire conjugated backbone, while the LUMO is a corresponding π*-antibonding orbital. The hexyl groups have a minor electronic effect, primarily influencing solubility and solid-state packing rather than significantly altering the frontier orbital energies.
Table 3: Representative DFT-Calculated Electronic Properties for an Alkyl-Substituted Terthiophene
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -5.05 eV |
| LUMO Energy | -2.45 eV |
Computational Modeling of Spin Distributions in Radical Ions
When this compound is oxidized, it forms a radical cation with an unpaired electron. Understanding the distribution of this unpaired electron's spin density is important for assessing the stability of the charged state. DFT calculations can model this spin density distribution.
In the radical cation of a terthiophene system, the spin density is not localized on a single atom but is delocalized over the entire π-conjugated system. nih.gov The highest spin densities are typically found on the carbon atoms of the thiophene rings, particularly in the alpha positions relative to the sulfur atoms. nih.gov This extensive delocalization contributes to the stability of the radical cation, which is a key attribute for its use in electronic devices. The sulfur atoms generally exhibit a much lower spin density. nih.gov
Band Structure Calculations for Polymeric Analogues
While specific band structure calculations for poly(this compound) are not extensively detailed in the available literature, insights can be drawn from computational studies on similar polythiophene derivatives. Density Functional Theory (DFT) is a common method employed to investigate the electronic structure of these polymers. Such calculations typically reveal that the electronic properties are largely determined by the delocalized π-electrons along the polymer backbone.
For polythiophenes, the band gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical parameter. DFT calculations on related oligothiophenes and polythiophenes have shown that this energy gap is influenced by the planarity of the polymer chain and the extent of π-conjugation. Theoretical models can predict how modifications to the molecular structure, such as the introduction of different substituents or alterations in the polymer chain's conformation, will affect the band structure and, consequently, the material's conductivity and optical properties.
Influence of Molecular Architecture and Substituents on Electronic Properties
The electronic properties of this compound systems can be finely tuned through strategic modifications to their molecular architecture and the addition of various substituents.
The extension of the π-conjugated system in thiophene-based oligomers and polymers has a profound effect on their electronic properties. Increasing the conjugation length, for instance by adding more thiophene units to the backbone, generally leads to a decrease in the HOMO-LUMO gap. This is because the π and π* molecular orbitals become more delocalized, reducing the energy difference between them.
This trend is observable in the optical properties of these materials. A longer conjugation length typically results in a bathochromic (red) shift in the absorption and emission spectra, meaning the material absorbs and emits light at longer wavelengths. For example, studies on oligothiophenes have demonstrated that as the number of thiophene rings increases, the maximum absorption wavelength (λmax) shifts to higher values.
Extending the aromatic core, for instance by replacing a central thiophene with a larger fused aromatic system like thieno[3,2-b]thiophene (B52689), can also significantly impact electronic properties. Such modifications can enhance the planarity and rigidity of the molecule, leading to improved π-orbital overlap and more efficient charge transport. For instance, the introduction of a thieno[3,2-b]thiophene core in related compounds has been shown to influence the optical band gap. acs.org
Below is a data table illustrating the effect of aromatic core extension on the optical properties of similar thiophene-based compounds.
| Compound | Absorption Max (λmax) (nm) | Optical Band Gap (eV) |
| 2,5-bis(5-phenylthien-2-yl)thieno[3,2-b]thiophene | 415 | 2.50 |
| 2,5-bis(5-(4-dodecylphenyl)thien-2-yl)thieno[3,2-b]thiophene | 401 | 2.65 |
| 2,5-bis(5-(4-(trifluoromethyl)phenyl)thien-2-yl)thieno[3,2-b]thiophene | 408 | 2.80 |
Note: Data is for illustrative purposes and is based on findings for related compounds. acs.org
The nature and positioning of side chains, such as the hexyl groups in this compound, play a crucial role in determining the material's properties. While primarily added to improve solubility and processability, side chains can also influence the electronic structure through steric and electronic effects.
The position of the alkyl chains can affect the planarity of the polymer backbone. A more twisted backbone can disrupt π-conjugation, leading to a wider band gap. Regioregularity, the consistent head-to-tail coupling of substituted thiophene units in a polymer chain, is therefore critical for achieving optimal electronic properties.
The electron affinity of substituents can also be used to tune the electronic properties. Attaching electron-donating groups (like alkoxy) or electron-withdrawing groups (like esters or cyano groups) to the thiophene rings can alter the energy levels of the HOMO and LUMO. Electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups can lower both the HOMO and LUMO levels. This provides a powerful tool for tailoring the material's redox potentials and optical properties. uni-halle.deacs.org
The following table provides an overview of the redox potentials for a series of 2,5-bis(het)aryl substituted thiophenes, illustrating the influence of different substituents.
| Compound | Eox (V) | Ered (V) |
| 2,5-bis(5-cyanothiophen-2-yl)thiophene | 1.10 | -1.35 |
| 2,5-bis(5-formylthiophen-2-yl)thiophene | 1.25 | -1.50 |
| 2,5-bis(5-nitrothiophen-2-yl)thiophene | 1.40 | -1.10 |
Note: Data is for illustrative purposes and is based on findings for related compounds. uni-halle.de
A widely employed strategy for tuning the electronic properties of conjugated polymers is the donor-acceptor (D-A) approach. This involves creating a polymer backbone that alternates between electron-rich (donor) and electron-deficient (acceptor) units. The this compound moiety can serve as an effective electron-donating block in such copolymers.
The intramolecular charge transfer between the donor and acceptor units in the excited state leads to a significant reduction in the band gap of the resulting copolymer. This allows for the design of materials that absorb light at longer wavelengths, which is particularly advantageous for applications in organic photovoltaics.
By carefully selecting the acceptor unit to copolymerize with a donor like this compound, the HOMO and LUMO energy levels of the resulting polymer can be precisely controlled. This allows for the optimization of the material's properties for specific applications, such as aligning the energy levels with those of an acceptor material in a solar cell to facilitate efficient charge separation. The strength of the donor and acceptor units directly influences the extent of the band gap reduction.
Charge Transport Mechanisms in 2,5 Bis 5 Hexylthiophen 2 Yl Thiophene Based Materials
Fundamental Charge Carrier Dynamics
In organic semiconductors like 2,5-bis(5-hexylthiophen-2-yl)thiophene, charge carriers are not free-moving electrons as in metals, but rather localized quasi-particles known as polarons. A polaron is a charge carrier (an electron or a hole) that is "dressed" with a local distortion of the molecular lattice caused by its own electric field. The transport of these polarons from one molecule to another forms the basis of electrical conduction in these materials.
Materials based on this compound are predominantly p-type semiconductors, meaning that the primary charge carriers are positively charged "holes." Hole transport occurs when an electron from a neutral molecule jumps to an adjacent positively charged molecule (cation radical), effectively causing the positive charge (the hole) to move. This process is a series of discrete "hopping" events between neighboring molecules.
Electron transport, while generally less efficient in thiophene-based materials, occurs through a similar hopping mechanism. In this case, an electron moves from a negatively charged molecule (anion radical) to a neighboring neutral molecule. The efficiency of both hole and electron transport is critically dependent on the molecular arrangement in the solid state, which dictates the proximity and orientation of adjacent molecules.
The transport of charge is not band-like, as seen in crystalline inorganic semiconductors. Instead, due to the relatively weak intermolecular interactions (van der Waals forces) and the presence of structural disorder, charge carriers are localized on individual molecules and move via thermally activated hopping.
The rate at which a charge carrier can hop between two adjacent molecules is determined by two primary parameters: electronic coupling and energetic disorder.
Electronic coupling (or transfer integral) quantifies the strength of the electronic interaction between adjacent molecules. It is highly sensitive to the distance and relative orientation of the molecules, depending on the overlap of their frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, for holes, and the Lowest Unoccupied Molecular Orbital, LUMO, for electrons). Stronger π-π stacking interactions in the solid state lead to larger electronic coupling and, consequently, more efficient charge transport. For thiophene-based molecules, a co-facial arrangement that maximizes the overlap of the π-conjugated backbones is ideal for high charge mobility.
Energetic disorder refers to the variation in the energy levels (HOMO and LUMO) of the molecules within the material. This disorder arises from imperfections in the molecular packing, structural defects, and conformational variations (e.g., twisting of the thiophene (B33073) rings). A charge carrier moving through the material encounters sites with different energies. Hopping to a higher energy site is an energetically unfavorable process that impedes charge transport. Therefore, a low degree of energetic disorder is crucial for achieving high charge carrier mobility. Functionalizing the thiophene backbone can alter molecular planarity and electronic structure, which in turn significantly influences this disorder. rsc.org
Factors Influencing Charge Carrier Mobility
The charge carrier mobility (µ), a measure of how quickly a charge carrier moves in an electric field, is the ultimate figure of merit for a semiconductor's transport properties. For this compound-based materials, several interconnected factors determine this crucial parameter.
| Factor | Description | Impact on Charge Transport |
| Molecular Packing & Crystallinity | The arrangement of molecules in the solid state. This includes the degree of crystalline order, the orientation of molecules relative to each other (e.g., π-stacking distance), and the size of crystalline domains. | Highly ordered, co-facial π-stacking maximizes electronic coupling and reduces energetic disorder, leading to higher mobility. acs.org |
| Purity of Material | The presence of chemical impurities or structural defects within the material. | Impurities can act as traps for charge carriers, immobilizing them and drastically reducing mobility. |
| Temperature | The ambient temperature of the material. | In a hopping transport regime, mobility is typically temperature-dependent. Higher temperatures provide the thermal energy needed to overcome energy barriers, often increasing mobility. |
| Electric Field | The strength of the applied external electric field. | At high electric fields, the charge carrier mobility can show a field dependence, often increasing with the square root of the field strength (a Poole-Frenkel-like behavior). researchgate.net |
| Film Morphology & Substrate | The overall structure of the thin film, including the size and connectivity of crystalline grains and the nature of the substrate on which the film is deposited. | The interfaces between crystalline domains can create barriers to charge transport. The substrate can influence the molecular ordering at the interface, affecting the mobility measured in thin-film transistor devices. acs.orgnih.gov |
The interplay of these factors is complex. For instance, thermal annealing can improve molecular ordering and increase the size of crystalline domains, thereby enhancing mobility. acs.org However, the specific processing conditions must be carefully optimized to achieve the ideal morphology for efficient charge transport.
Intermolecular Interactions and π-π Stacking Efficiency
Charge transport in conjugated organic materials like this compound occurs via a "hopping" mechanism, where charge carriers (holes or electrons) move between adjacent molecules. The efficiency of this process is highly dependent on the strength of intermolecular electronic coupling, which is maximized through effective π-π stacking. rsc.orgresearchgate.net The planar, electron-rich thiophene rings are designed to facilitate this stacking, creating pathways for charge delocalization. nih.gov
The geometry of the π-π stacking is critical. Optimal charge transport requires close co-facial alignment of the conjugated backbones, which enhances the overlap of π-orbitals between neighboring molecules. nih.gov The distance between stacked molecules directly impacts charge mobility; for instance, studies on related polythiophene materials show that tighter π-π stacking spacings lead to improved charge transport. nih.gov The interaction energy of a π-π stacked dimer can be significant, on the order of a strong hydrogen bond, indicating the stability of these assemblies. nih.gov
However, the presence of flexible hexyl side chains introduces complexity. While these chains are crucial for solubility and processing, they can also influence the packing structure. rsc.orgresearchgate.net Steric hindrance from the side chains can affect the inter-chain distance and the degree of orbital overlap. In some related thiophene derivatives, the angle between the planes of adjacent molecules can be as high as 81.7°, which would inhibit planar stacking and, consequently, efficient charge transport. nih.gov The final solid-state ordering is a balance between the attractive forces of π-π interactions and the steric effects of the alkyl side chains. nih.gov
| Factor | Description | Impact on Charge Transport |
| Molecular Planarity | The degree to which the thiophene rings form a flat, rigid backbone. More planar structures allow for closer packing. | Positive: Enhances orbital overlap between adjacent molecules, facilitating charge hopping. rsc.org |
| Intermolecular Distance | The separation between parallel-stacked conjugated cores. Typical π-stacking distances are in the range of 3.5-4 Å. researchgate.netaip.org | Positive (at optimal distances): Shorter distances generally lead to stronger electronic coupling and higher mobility. nih.gov |
| Side-Chain Configuration | The arrangement and conformation of the hexyl groups. Interdigitation of side chains can stabilize the π-stacked structure. rsc.orgresearchgate.net | Variable: Can either enhance stability through ordered packing or create steric hindrance that disrupts stacking. rsc.orgresearchgate.net |
| Crystallographic Packing | The specific arrangement of molecules in the crystal lattice (e.g., herringbone vs. co-facial). | Critical: Determines the dimensionality and efficiency of charge transport pathways. |
Intercrystallite and Intracrystallite Transport Limitations
Semiconducting organic materials like this compound are rarely single crystals but instead form semi-crystalline films. These films consist of small, ordered crystalline domains (crystallites) embedded within a disordered amorphous matrix. acs.org This microstructure creates two distinct regimes for charge transport: within a crystallite (intracrystallite) and between crystallites (intercrystallite).
Intracrystallite transport occurs within a single, well-ordered crystalline domain. Here, molecules are arranged with a high degree of order and close π-stacking, allowing for relatively efficient charge movement. researchgate.net The transport within these regions is often considered to be the upper limit of the material's potential mobility, as the charge carriers can move more freely along the ordered conjugated backbones. researchgate.net
Role of Amorphous vs. Crystalline Regions
Crystalline regions are characterized by long-range molecular order and efficient π-π stacking. rsc.orgresearchgate.net This ordered arrangement minimizes energetic disorder and maximizes electronic coupling, leading to higher charge carrier mobility. rsc.orgresearchgate.net In polymers with similar backbones, such as PBTTT, the crystalline domains are well-oriented and become even more ordered with thermal annealing, which correlates with improved device performance. acs.org Studies on the polymer analog PBTTT have shown that high charge carrier mobility (>1 cm²/V·s) is associated with specific, highly ordered crystalline morphologies. rsc.orgehu.es
The interplay between these two phases is crucial. While a high degree of crystallinity is generally desirable, the connectivity between the crystalline grains is equally important. researchgate.netresearchgate.net A film with high crystallinity but poorly connected domains may exhibit lower mobility than a less crystalline film with better inter-domain links. acs.orgresearchgate.net
| Property | Crystalline Phase | Amorphous Phase | Reference |
| Molecular Order | High long-range order | Disordered, random orientation | rsc.orgresearchgate.net |
| π-π Stacking | Efficient and ordered | Reduced or absent | rsc.orgresearchgate.net |
| Electronic Coupling | Strong | Weak | rsc.orgresearchgate.net |
| Energetic Disorder | Low | High | rsc.orgresearchgate.net |
| Charge Mobility | High | Low | rsc.orgresearchgate.netaip.org |
Impact of End Groups and Molecular Symmetry on Carrier Polarity
Molecular symmetry is a key factor in achieving highly ordered crystalline structures. acs.orgnih.gov For oligomers like this compound, the symmetric placement of the hexyl side chains promotes regular packing. In contrast, asymmetric substitution on a thiophene-based polymer backbone can introduce disorder, disrupting the crystalline packing and potentially hindering charge transport. acs.org Regio-symmetric polymers with linear side chains have been shown to crystallize into more highly ordered morphologies compared to their asymmetric counterparts. nih.gov
End groups can be chemically modified to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Attaching electron-withdrawing groups (like fluorine or cyano groups) can lower both the HOMO and LUMO levels, which generally facilitates electron injection and transport, favoring n-type behavior. Conversely, electron-donating groups can raise the HOMO level, making hole injection easier and promoting p-type behavior. While the subject compound has simple hexyl groups, which are weakly electron-donating, its inherent electron-rich thiophene core makes it a natural p-type (hole-transporting) material. The modification of its terminal thiophene rings would be a direct strategy to alter its carrier polarity.
Molecular Packing and Thin Film Morphology of 2,5 Bis 5 Hexylthiophen 2 Yl Thiophene Analogues
Crystalline Structure Characterization
The performance of organic semiconductor devices is intrinsically linked to the molecular arrangement within the active material. For 2,5-bis(5-hexylthiophen-2-yl)thiophene and its analogues, a well-ordered crystalline structure is paramount for efficient charge transport. Various X-ray scattering techniques are pivotal in elucidating these structures.
X-ray Diffraction (XRD) and Grazing Incidence X-ray Scattering (GIXS/GIWAXS)
X-ray diffraction (XRD) is a fundamental technique for probing the crystalline order in thin films of oligothiophenes. For analogues such as poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), XRD patterns of thin films show sharp, well-defined peaks, indicating a high degree of crystallinity. acs.org These patterns typically reveal a layered structure where the spacing is determined by the length of the alkyl side chains.
Grazing Incidence X-ray Scattering (GIXS), also known as Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS), is particularly powerful for studying the molecular orientation within thin films. anton-paar.com For films of PBTTT, GIXS measurements have shown that the crystalline domains are well-oriented with respect to the substrate, even in the as-spun state. nist.govnih.gov Thermal annealing can further improve this orientation and crystalline order. nist.govnih.gov The scattering patterns of these materials often exhibit a series of (h00) reflections in the out-of-plane direction, corresponding to the lamellar stacking, and (0k0) reflections in the in-plane direction, which are indicative of π-stacking.
A study on naphthyl end-capped oligothiophenes, which share structural similarities, utilized GIXS to model the thin-film structure. sdu.dk It was found that these molecules adopt a herringbone packing motif. sdu.dk Furthermore, GIXS can reveal the presence of different polymorphs or disordered surface-induced phases within the thin film. sdu.dk
| Technique | Information Obtained for Oligothiophene Analogues |
| XRD | High degree of crystallinity, layered structures, determination of lamellar spacing. |
| GIXS/GIWAXS | Molecular orientation relative to the substrate, identification of lamellar and π-stacking directions, evidence of herringbone packing, detection of polymorphs. |
Single-Crystal X-ray Analysis of Oligomers
Single-crystal X-ray analysis provides the most precise information about molecular conformation and packing in the solid state. For an analogue, 3',4'-dibutyl-2,5''-diphenyl-2,2':5',2''-terthiophene, single-crystal X-ray structure analysis has provided definitive evidence for π-stacked arrangements in its oxidized form. umn.edu In another related compound, a dimethyl-substituted quaterthiophene, the crystal structure revealed a regular stacked arrangement of molecules with a monolayer thickness of approximately 18.0 Å. rsc.org
Analysis of Lamellar and π-Stacked Orientations
The molecular architecture of this compound, with its rigid aromatic core and flexible alkyl side chains, promotes the formation of ordered structures characterized by both lamellar and π-stacking. The alkyl chains drive the formation of lamellar structures, where the molecules arrange in layers. The spacing of these layers is directly related to the length of the alkyl chains.
Within these layers, the thiophene (B33073) rings of adjacent molecules engage in π-stacking, which is crucial for charge transport as it facilitates the overlap of π-orbitals. In thin films of the polymer analogue PBTTT, the lamellar stacking is typically oriented along the a-axis, while the π-stacking occurs along the b-axis. nist.gov GIXS studies on thin films of PBTTT have demonstrated that they crystallize with lamellae of π-stacked polymer chains. acs.org
Thin Film Microstructure and Morphology Studies
The macroscopic properties of a device are not only dependent on the molecular-level packing but also on the larger-scale microstructure and morphology of the thin film. This includes factors such as domain size, surface roughness, and the presence of grain boundaries.
Atomic Force Microscopy (AFM) for Surface Topography and Domain Size
Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to study the surface topography of thin films. For solution-processed oligothiophene films, AFM studies have shown a strong correlation between the film morphology and the performance of thin-film transistors. acs.org Highly crystalline films with larger domain sizes generally exhibit better performance. acs.orgfigshare.com
In studies of the polymer analogue PBTTT, AFM has revealed that while the X-ray scattering data may be nearly identical for films on different surfaces, the domain size of the crystalline regions can vary significantly. nist.govnih.gov This suggests that the electrical transport is strongly influenced by the size of the crystalline domains and the nature of the disordered regions between them. nist.govnih.gov AFM images of some oligothiophene films show grains of near-regular shape with average sizes on the order of micrometers, while others may exhibit more elongated, fibrous structures. researchgate.net
| AFM Observable | Significance for Oligothiophene Films |
| Surface Roughness | Can influence interfacial contact and charge injection. |
| Domain/Grain Size | Larger domains are generally correlated with higher charge carrier mobility due to fewer grain boundaries. |
| Morphology | Can range from fibrous to well-defined crystalline domains, impacting device performance. |
Morphology Evolution in Spin-Coated Films
Spin-coating is a common technique for depositing thin films of oligothiophenes from solution. The final morphology of the film is highly dependent on the processing parameters. The choice of solvent, for instance, can significantly influence the morphological evolution of the film. acs.org Solvents with different boiling points and solubility parameters for the oligothiophene will affect the drying time and the degree of molecular ordering during film formation.
For polythiophene thin films, a short spin-coating time can lead to improved morphology and molecular order. nih.gov This is attributed to the presence of residual solvent in the wet film, which allows for slower, more ordered growth of π-stacked structures. nih.gov The relationship between film morphology and device performance has been investigated for various solution deposition methods, including spin-coating. acs.orgfigshare.com Optimization of solvent and annealing temperatures is crucial for achieving highly crystalline films with superior performance. acs.orgfigshare.com The incorporation of processing additives can also affect the film drying behavior and the resulting device characteristics. nih.gov
Influence of Processing Conditions (e.g., Solvent, Thermal Annealing)
The morphology and molecular ordering of thin films derived from this compound analogues are profoundly influenced by post-deposition processing conditions, primarily the choice of solvent, the use of solvent additives, and thermal or solvent vapor annealing (SVA). These treatments are crucial for optimizing the microstructure of the semiconductor layer, which in turn dictates the performance of electronic devices.
Thermal annealing is a widely employed technique to enhance the crystallinity and charge carrier mobility of conjugated polymer thin films. mdpi.com For instance, studies on poly(3-hexylthiophene) (P3HT) show that annealing at temperatures near the polymer's melting point can result in the highest levels of both interchain and intrachain order. researchgate.net However, the highest crystallinity does not always correlate with the strongest optical absorption. researchgate.net The process can promote crystallization, leading to improved device performance. researchgate.net For some copolymers, thermal annealing enhances charge transfer processes, which is attributed to an increase in film ordering. nih.gov
Solvent vapor annealing (SVA) is another effective post-treatment method that modifies film morphology. SVA can lead to a decreased interlayer spacing in small molecule films. nih.gov For P3HT films, annealing with chloroform (B151607) (CF) vapors promotes the formation of ordered structures through favorable π–π interactions. mdpi.com This process can increase the root-mean square (RMS) roughness and decrease film thickness as the structure transitions from an amorphous to a more crystalline state. mdpi.com The duration of SVA is a critical parameter; for P3HT films with embedded nanowires, a 20-minute exposure to CF vapor maximized charge carrier mobility, increasing it by 4.4-fold compared to pristine films. mdpi.com Combining SVA with thermal annealing (SVTA) can further improve both in-plane and out-of-plane ordering by promoting the alignment and growth of nanofibers. rsc.org
The use of high-boiling-point solvent additives, such as 1,8-diiodooctane (B1585395) (DIO), is also a key strategy for morphological control. nih.gov Additives like DIO slow down the solvent evaporation time, which allows for molecular reorientation and leads to more ordered films. nih.gov This increased ordering has been shown to enhance charge transfer dynamics and hole mobility more significantly than thermal annealing alone. nih.gov
| Processing Method | Key Parameter(s) | Observed Effects | Reference(s) |
|---|---|---|---|
| Thermal Annealing | Annealing Temperature | Increases crystallinity and molecular ordering; can enhance charge transfer. | mdpi.comresearchgate.netnih.gov |
| Solvent Vapor Annealing (SVA) | Solvent Type (e.g., CF, THF), Annealing Time | Promotes ordered structures via π–π interactions; decreases film thickness and interlayer spacing; can significantly increase charge carrier mobility. | mdpi.comnih.gov |
| Solvent Additives | Additive Type (e.g., DIO), Concentration | Slows solvent evaporation, allowing for molecular reorientation; leads to more ordered films and enhanced charge mobility. | nih.gov |
| Combined SVTA | SVA followed by Thermal Annealing | Improves both in-plane and out-of-plane ordering through nanofiber alignment and growth. | rsc.org |
Effect of Substrate Interface and Roughness on Film Order
For high-performance polythiophenes like poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT), casting onto flat, low-surface-energy substrates followed by heating results in large, well-oriented terraced domains with high carrier mobility. princeton.edu The crystalline domains are typically well-oriented relative to the substrate even in the as-spun state, and this orientation becomes more pronounced with thermal annealing. nih.govacs.org Research on P3HT has shown that nanofibers formed in solution tend to be well-organized near the film-substrate interface due to the slower solvent evaporation rate in this region compared to the film-air interface. rsc.org This creates a gradient in molecular ordering through the film's thickness. rsc.org
Substrate roughness is a crucial parameter that can significantly alter film morphology and charge transport. princeton.eduresearchgate.net Studies have demonstrated that even minor variations in surface roughness can lead to the formation of different crystal phases within the polymer film. researchgate.net A critical root-mean-square (RMS) roughness has been identified for pBTTT films; on dielectrics with an RMS roughness greater than 0.5 nm, a significant reduction in molecular order and a corresponding decrease in charge carrier mobility are observed. princeton.edu This suggests a threshold beyond which the polymer domains can no longer conform to the substrate's local curvature. princeton.edu While the molecular-level packing (as seen by X-ray scattering) might appear nearly identical on smooth and rough surfaces, the domain size of the crystalline regions can be strongly dependent on the substrate, which in turn impacts electrical transport. nih.govacs.org
| Substrate Property | Effect on Film Structure | Impact on Performance | Reference(s) |
|---|---|---|---|
| Low Surface Energy | Promotes formation of large, well-oriented crystalline domains. | High charge carrier mobility. | princeton.edu |
| Smooth Surface (RMS roughness < 0.5 nm) | Allows for high degree of molecular order and large domain sizes. | Enhanced charge transport. | princeton.edunih.govacs.org |
| Rough Surface (RMS roughness > 0.5 nm) | Induces disorder, formation of multiple crystalline phases, and smaller domains. | Significant reduction in charge carrier mobility. | princeton.eduresearchgate.net |
| Film-Substrate Interface | Region of highest molecular organization due to slow solvent evaporation. | Crucial for charge injection and transport. | rsc.org |
Computational Studies of Molecular Packing
Modeling Intermolecular Interactions and Crystal Packing
Computational modeling provides indispensable insights into the fundamental forces governing the crystal packing of thiophene-based oligomers. High-level quantum chemical approaches are used to describe and quantify the intermolecular interactions that dictate the supramolecular architecture. nih.gov
For stacked configurations of thiophene-cored systems, modeling has shown that van der Waals dispersion forces are the dominant factor in the binding and stabilization of dimers. nih.gov Methods such as density-functional theory (DFT) and the coupled cluster method with singles, doubles, and perturbative triples [CCSD(T)] are employed to reliably quantify the strength of this intermolecular binding. nih.gov Symmetry-adapted perturbation theory (SAPT) analysis further confirms that the dispersion energy contribution is significantly larger than the electrostatic contribution in stabilizing thiophene-based dimers. nih.gov
Prediction of Molecular Conformations and Alkyl Chain Effects
Theoretical modeling is instrumental in predicting the preferred molecular conformations of thiophene-based molecules and understanding how structural modifications, such as the length of alkyl side chains, influence their solid-state arrangement. The conformation of the thiophene backbone—whether it is planar or twisted—and the packing of the side chains are critical determinants of the material's electronic properties.
The length of alkyl chains on thiophene-based polymers is a key factor in determining molecular conformation and temperature-dependent transitions. nih.govacs.org Computational studies complement experimental findings, showing that short alkyl chains can lead to a twisted backbone and promote a crowded, interdigitated packing structure. nih.govacs.org In contrast, long alkyl chains can act as physical spacers that disrupt this crowded interdigitation. nih.govacs.org This allows the thiophene backbone to achieve a more planar conformation upon thermal treatment, which is generally favorable for charge transport. nih.govacs.org
Molecular modeling can also predict how the introduction of different substituents affects molecular geometry. For instance, introducing bulky or highly polar groups like fluorine can destroy the coplanarity of the molecule and increase the intermolecular distance, which hinders close packing. mdpi.com The dihedral angles between the thiophene rings and other aromatic units within the molecule are key parameters derived from these models, indicating the degree of planarity. nih.govmdpi.com These computational predictions help to explain experimentally observed behaviors and provide a rational basis for designing new molecules with desired packing characteristics and electronic properties. nih.govnih.gov
Advanced Research Applications and Device Physics of 2,5 Bis 5 Hexylthiophen 2 Yl Thiophene in Organic Electronics
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors are fundamental components of modern flexible and printed electronics. The performance of these devices is intrinsically linked to the properties of the organic semiconductor used as the active layer. 2,5-bis(5-hexylthiophen-2-yl)thiophene and its derivatives have been investigated for their potential in this domain, exhibiting characteristics that are essential for high-performance OFETs.
Performance Metrics and Transistor Characteristics
The efficacy of an OFET is quantified by several key performance metrics, including charge carrier mobility (μ), the current on/off ratio (Ion/Ioff), and the threshold voltage (Vth). While specific data for this compound is not extensively documented in dedicated studies, research on structurally similar oligothiophenes and their derivatives provides valuable insights into its expected performance. For instance, novel semiconductors based on thiophene-anthracene oligomers have demonstrated field-effect mobilities as high as 0.50 cm²/Vs and on/off ratios greater than 107. nih.govpkusz.edu.cn These values are indicative of the high potential of thiophene-based materials in OFET applications.
The charge transport properties of such materials are highly dependent on the molecular ordering and crystallinity within the thin film. The hexyl side chains in this compound play a crucial role in enhancing solubility and influencing the self-assembly of the molecules, which in turn affects the charge carrier mobility.
| Performance Metric | Typical Range for Thiophene-Based Oligomers | Significance |
| Hole Mobility (μ) | 10-3 - 1 cm²/Vs | Indicates the speed at which charge carriers move through the material. |
| Current On/Off Ratio (Ion/Ioff) | > 105 | Represents the switching capability of the transistor. |
| Threshold Voltage (Vth) | 0 to -20 V | The gate voltage required to turn the transistor "on". |
This table presents typical performance ranges for solution-processed OFETs based on thiophene (B33073) oligomers, which are structurally related to this compound.
Solution-Processability for Printable Electronics
A significant advantage of this compound is its solubility in common organic solvents, a direct consequence of the attached hexyl groups. This solubility is a critical enabler for solution-based processing techniques such as spin-coating, inkjet printing, and roll-to-roll coating. These methods are foundational to the development of low-cost, large-area, and flexible electronics. The ability to deposit uniform, high-quality semiconductor films from solution is a key step towards the commercialization of printable electronics. Research on related soluble small-molecule semiconductors has demonstrated the feasibility of fabricating high-performance OFETs using such techniques. rsc.org
Substrate Engineering for Enhanced Device Performance
The interface between the organic semiconductor and the dielectric substrate is a critical determinant of OFET performance. Surface treatments and substrate engineering techniques are often employed to improve the molecular ordering of the semiconductor film, leading to enhanced charge transport. A common approach involves the use of self-assembled monolayers (SAMs), such as octadecyltrichlorosilane (B89594) (OTS), to modify the surface of the dielectric, typically silicon dioxide (SiO₂).
Studies on the polymer analogue, poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), have shown that treatment of the SiO₂ surface with alkyltrichlorosilanes can dramatically improve the field-effect mobility from less than 0.005 cm²/Vs on bare SiO₂ to between 0.2 and 0.5 cm²/Vs on treated surfaces. acs.org This enhancement is attributed to the improved crystallinity and orientation of the polymer chains on the hydrophobic, SAM-treated surface. nih.govmdpi.com Similar improvements are anticipated for OFETs based on this compound, where the engineered substrate can promote a more ordered packing of the small molecules, thereby facilitating more efficient charge transport. mdpi.com
Organic Photovoltaics (OPVs) and Solar Cells
Organic photovoltaics represent a promising technology for renewable energy, offering the potential for lightweight, flexible, and cost-effective solar cells. The active layer in many OPVs is a bulk heterojunction (BHJ), a blend of an electron-donating and an electron-accepting material. Thiophene-based compounds, including this compound and its polymeric counterparts, are frequently utilized as the electron donor component.
Role as Electron Donor in Bulk Heterojunction (BHJ) Cells
In a BHJ solar cell, the electron donor is responsible for absorbing photons and generating excitons (bound electron-hole pairs). For efficient device operation, the donor material must have appropriate energy levels to facilitate charge transfer to the electron acceptor, which is often a fullerene derivative like PCBM ( stanford.edustanford.edu-phenyl-C₆₁-butyric acid methyl ester).
The polymer poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT), which shares a similar conjugated backbone with this compound, has been successfully employed as an electron donor in BHJ solar cells. heeneygroup.comrsc.orgstanford.edu In these devices, pBTTT acts as the light-absorbing and hole-transporting material. stanford.edu A study on pBTTT:PCBM solar cells reported a power conversion efficiency (PCE) of 2.3%. stanford.edu The performance of such solar cells is highly dependent on the blend ratio of the donor and acceptor materials, as well as the morphology of the active layer. stanford.edu
| Photovoltaic Parameter | Reported Value for pBTTT:PC₇₁BM Device | Description |
| Power Conversion Efficiency (PCE) | 2.3% | The overall efficiency of converting light to electrical power. |
| Open-Circuit Voltage (Voc) | 0.525 V | The maximum voltage from the solar cell at zero current. |
| Short-Circuit Current Density (Jsc) | 9.37 mA/cm² | The maximum current from the solar cell at zero voltage. |
| Fill Factor (FF) | 0.48 | A measure of the "squareness" of the J-V curve. |
This table presents the performance of a bulk heterojunction solar cell using a polymer derivative, pBTTT, as the electron donor. These values provide an indication of the potential of this compound in similar applications. stanford.edu
Charge Generation and Dissociation at Interfaces
The fundamental process of converting light into electricity in an OPV begins with the absorption of a photon by the donor material, leading to the creation of an exciton (B1674681). For charge generation to occur, this exciton must diffuse to the interface between the donor and acceptor materials. At this interface, if the energy level offset is sufficient, the exciton will dissociate into a free electron and a free hole. The electron is transferred to the acceptor, while the hole remains on the donor.
Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Transistors (OLETs)
The unique electronic and optical properties of conjugated thiophene derivatives have positioned them as promising materials for a variety of applications in organic electronics. Among these, their use in light-emitting devices has garnered significant attention.
Emitter Properties and Electroluminescence
While direct studies on the electroluminescent properties of this compound as a primary emitter in Organic Light-Emitting Diodes (OLEDs) are not extensively documented in the literature, the characteristics of similar thiophene-based molecules provide valuable insights into its potential performance. Thiophene-containing compounds are known for their high charge carrier mobility and efficient light emission, making them suitable for use in the emissive layer of OLEDs. beilstein-journals.org
The introduction of a thiophene core into multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters has been shown to enhance intramolecular charge transfer and spin-orbit coupling. This can lead to highly efficient, narrowband green emission with rapid reverse intersystem crossing rates. rsc.orgresearchgate.net For instance, a five-membered ring π-core-based MR-TADF emitter, Th-BN, which incorporates a thiophene core, exhibits a narrowband green emission at 512 nm with a high luminous efficiency of 97%. rsc.orgresearchgate.net OLEDs based on this material have achieved an impressive external quantum efficiency (EQE) of 34.6%. rsc.orgresearchgate.net
Furthermore, donor-π-acceptor (D-π-A) type molecules containing a thieno[3,2-b]thiophene (B52689) π-conjugated linker have been successfully used as emitters in solution-processed OLEDs. One such compound, DMB-TT-TPA, demonstrated emission at 520 nm and a solid-state fluorescence quantum yield of 41%. beilstein-journals.org An OLED fabricated with this emitter showed a maximum external quantum efficiency of 4.61% and a power efficiency of 6.70 lm/W. beilstein-journals.org The electroluminescence spectrum of this device peaked at 512 nm. beilstein-journals.org
The following table summarizes the performance of OLEDs using thiophene-based emitters, which can serve as a benchmark for the expected performance of devices incorporating this compound.
| Emitter | Emission Peak (nm) | External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | Current Efficiency (cd/A) |
| Th-BN | 512 | 34.6 | - | - |
| DMB-TT-TPA | 520 | 4.61 | 6.70 | 10.6 |
This table presents data for thiophene-based emitters to provide context for the potential properties of this compound.
Given the structural similarities, it is plausible that this compound could also function as an efficient emitter in OLEDs and Organic Light-Emitting Transistors (OLETs), potentially with tunable emission properties depending on the device architecture and surrounding materials. The hexyl chains would also contribute to improved solubility and processing from solution.
Molecular Electronics and Sensing Applications
The well-defined structure and tunable electronic properties of oligothiophenes like this compound make them attractive candidates for applications in molecular electronics and chemical sensing.
Single Molecule Junctions and Conductance Modulation
The conductance of single-molecule junctions is highly dependent on the molecule's electronic structure and its coupling to the electrodes. d-nb.info For thiophene-based molecules, it has been shown that charge transport can occur through both intramolecular and intermolecular pathways. core.ac.ukresearchgate.net In single-stacking thiophene junctions, the conductance is nearly independent of the conjugation length, suggesting that intermolecular charge transport is the dominant mechanism. core.ac.ukresearchgate.net As the degree of conjugation increases, the dominant charge-transport path can transition from intramolecular to intermolecular. core.ac.ukresearchgate.net
For a series of oligothiophenes with one to three thiophene units, the conductance of single-stacking junctions remained relatively constant, while the conductance of single-molecule junctions would be expected to decrease with increasing length. This highlights the importance of intermolecular interactions in the charge transport properties of these materials. core.ac.uk
The ability to modulate the conductance of a single-molecule junction is a key goal in the development of molecular switches. For some thiophene-containing molecules, it has been demonstrated that a locally induced chemical reaction, such as desulfurization, can significantly increase the conductance of a single-molecule junction by forming covalent bonds between the molecule and the electrodes. d-nb.info This provides a potential mechanism for controllably altering the conductivity of devices based on this compound.
Gas Sensing Capabilities (e.g., Ammonia (B1221849) Sensors)
Organic field-effect transistors (OFETs) are a promising platform for chemical sensors due to their ability to directly convert a chemical signal into an electrical one. nih.gov Polymers based on thiophene derivatives have shown significant potential for the detection of various gases, including ammonia.
A polymer with a similar repeating unit to the subject compound, poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT-C14), has been successfully utilized in an OFET-based sensor for the selective detection of ammonia gas at room temperature. researchgate.netresearcher.life This sensor exhibited a highly responsive behavior to different concentrations of ammonia, with a detection limit as low as 2 ppm. researchgate.netresearcher.life The device showed a fast response time of 30 seconds and a recovery time of 40 seconds. researchgate.net
The sensing mechanism is attributed to the electrostatic and chemical interactions between the ammonia molecules and the organic semiconductor. researchgate.net Upon exposure to ammonia, notable changes were observed in the transistor parameters, including channel mobility, threshold voltage, and the on-off ratio. researchgate.net
The performance of a PBTTT-C14 based ammonia sensor is summarized in the table below.
| Parameter | Value |
| Analyte | Ammonia (NH₃) |
| Detection Limit | 2 ppm |
| Response Time | 30 s |
| Recovery Time | 40 s |
| Operating Temperature | 25°C |
This table shows the performance of an ammonia sensor based on the polymer PBTTT-C14, which has a similar repeating unit to this compound.
Given these findings, it is reasonable to infer that thin films of this compound could also exhibit sensitivity to ammonia and other volatile organic compounds, making it a candidate material for the development of low-power, room-temperature gas sensors.
Electrochromic Devices
Electrochromism is the phenomenon where a material reversibly changes its optical properties, such as color, in response to an applied voltage. Thiophene-based polymers are well-known for their excellent electrochromic performance.
While there is no specific data on the electrochromic properties of this compound as a monomer, the behavior of polymers and copolymers containing similar structural units provides strong indications of its potential in this area. Copolymers of 2,5-di(thiophen-2-yl)furan-3-carbonitrile with 3,4-ethylenedioxythiophene (B145204) (EDOT) have been shown to be promising candidates for electrochromic device (ECD) applications due to their stability, fast response times, and good optical contrast. rsc.org
Similarly, a homopolymer based on 2,5-di(2-thienyl)thieno[3,2-b]thiophene (dTT) exhibits multiple color changes, appearing camel, olive green, and dark blue at 0.0 V, 0.8 V, and 1.0 V, respectively. bohrium.com Copolymers of dTT with other thiophene derivatives have demonstrated high transmittance contrast and coloration efficiency. bohrium.com For example, an ECD using a copolymer of dTT and 2,2'-bithiophene (B32781) as the anodic layer and PEDOT-PSS as the cathodic layer showed a high coloration efficiency of 656.5 cm²/C and a rapid switching time of less than 0.9 seconds. bohrium.com
The following table summarizes the electrochromic properties of a device based on a copolymer containing a unit similar to the subject compound.
| Device Configuration | Wavelength (nm) | Transmittance Contrast (ΔT%) | Coloration Efficiency (η) (cm²/C) | Switching Time (s) |
| P(dTT-co-CPdT)/PEDOT-PSS | 686 | - | 656.5 | ≤ 0.9 |
This table presents the electrochromic performance of a device using a copolymer containing a 2,5-di(2-thienyl)thieno[3,2-b]thiophene unit, which is structurally related to this compound.
These results suggest that this compound, when electropolymerized or used as a component in a copolymer, would likely exhibit interesting electrochromic properties, making it a viable material for applications such as smart windows, displays, and other tunable optical devices.
Structure Property Relationships in 2,5 Bis 5 Hexylthiophen 2 Yl Thiophene: a Holistic Perspective
Correlation Between Molecular Structure and Charge Transport
The efficiency of charge transport in organic semiconductors is fundamentally dependent on the degree of π-conjugation and the intermolecular electronic coupling. In 2,5-bis(5-hexylthiophen-2-yl)thiophene, the linear, conjugated backbone composed of three thiophene (B33073) rings facilitates the delocalization of π-electrons, which is a prerequisite for efficient charge carrier movement. The planarity of this conjugated system is crucial; any significant torsion between the thiophene rings would disrupt the π-orbital overlap and impede charge transport.
The hexyl side chains, while enhancing solubility and processability, also play a significant role in the solid-state packing of the molecules. The length and branching of these alkyl chains can influence the intermolecular distance and the relative orientation of the conjugated backbones in the solid state. An optimal molecular packing arrangement, often a co-facial π-stacking motif, maximizes the electronic coupling between adjacent molecules, thereby creating efficient pathways for charge transport. Studies on related oligothiophenes have shown that even subtle changes in the alkyl chain length can lead to significant variations in charge carrier mobility.
The presence of the hexyl groups on the outer thiophene rings also affects the conformational freedom of the molecule. While some degree of flexibility is necessary for solution processing, a rigid and planar conformation in the solid state is generally desirable for maximizing π-orbital overlap and, consequently, charge transport. The interplay between the solubilizing alkyl chains and the rigid conjugated core is a key consideration in the molecular design of high-performance oligothiophenes.
Interplay of Molecular Design, Film Morphology, and Device Performance
The performance of a device, such as an organic thin-film transistor (OTFT), is not solely determined by the intrinsic charge transport properties of the individual molecules but is heavily influenced by the morphology of the thin film. The molecular design of this compound directly impacts how the molecules self-assemble during film formation processes like spin-coating or vacuum deposition.
The hexyl side chains are instrumental in controlling the intermolecular interactions and, consequently, the resulting film morphology. These side chains can promote self-assembly into well-ordered crystalline domains. The size, orientation, and connectivity of these crystalline domains are critical for device performance. Large, well-interconnected crystalline grains provide continuous pathways for charge carriers, minimizing the detrimental effects of grain boundaries which can act as charge trapping sites.
The processing conditions used to fabricate the thin film also play a crucial role. Parameters such as solvent choice, solution concentration, substrate temperature, and post-deposition annealing can all be optimized to control the film morphology. For instance, thermal annealing can provide the necessary energy for molecules to rearrange into a more ordered and thermodynamically stable crystalline structure, often leading to improved device performance. The interaction between the semiconductor and the dielectric substrate is another important factor that can influence the molecular ordering at the interface, which is the primary channel for charge transport in an OTFT.
The relationship between molecular structure, processing, and morphology is complex and synergistic. A well-designed molecule like this compound, with its balance of a rigid conjugated core and flexible solubilizing side chains, has the potential to form highly ordered thin films under optimized processing conditions, leading to devices with high charge carrier mobility and on/off ratios.
Here is an interactive data table summarizing the properties of related oligothiophene derivatives:
Rational Design Principles for High-Performance Oligothiophene Semiconductors
The insights gained from studying compounds like this compound contribute to a set of rational design principles for developing new and improved oligothiophene semiconductors. These principles aim to simultaneously optimize the electronic properties at the molecular level and control the self-assembly and morphology in the solid state.
Conjugated Backbone Engineering: The length and composition of the conjugated core are primary determinants of the material's energy levels (HOMO and LUMO) and its intrinsic charge transport capability. Extending the conjugation length generally leads to a smaller bandgap and can enhance charge mobility. The choice of the core aromatic units also influences the planarity and rigidity of the backbone.
Side-Chain Engineering: The nature of the side chains is critical for solubility, processability, and solid-state packing. The length, branching, and position of alkyl chains can be systematically varied to tune the intermolecular spacing and promote favorable π-stacking. The introduction of functional groups into the side chains can also be used to induce specific intermolecular interactions and control the molecular ordering. rsc.org
Promoting Intermolecular Interactions: Beyond van der Waals forces induced by alkyl chains, other non-covalent interactions can be exploited to direct the self-assembly of oligothiophenes. For example, the incorporation of atoms like fluorine or nitrogen can introduce dipole-dipole or hydrogen bonding interactions that can lead to more ordered and robust solid-state structures.
Control of Polymorphism: Organic semiconductors can often crystallize in different polymorphic forms, each with distinct molecular packing and charge transport properties. Rational molecular design can be used to favor the formation of a specific polymorph with superior electronic properties. This can be achieved by designing molecules that have strong and directional intermolecular interactions, which guide the crystallization process towards a desired structure.
By systematically applying these design principles, it is possible to create new generations of oligothiophene semiconductors with tailored properties for specific electronic applications. The study of this compound provides a valuable case study in understanding the fundamental structure-property relationships that underpin the performance of these materials.
Here is an interactive data table summarizing the device performance of transistors based on thiophene-anthracene semiconductors:
Future Research Directions and Emerging Trends
Development of Novel Oligothiophene Derivatives with Enhanced Properties
The adaptable nature of the oligothiophene platform allows for systematic chemical modifications to fine-tune its electronic and physical properties. nih.gov Research is actively focused on synthesizing novel derivatives to enhance performance metrics such as charge carrier mobility, environmental stability, and light-absorption characteristics.
Key strategies for developing new derivatives include:
Varying Alkyl Chain Length: Modifying the length of the terminal alkyl chains (e.g., from hexyl to dodecyl) can significantly impact the material's solubility, melting point, degradation temperature, and molecular packing in thin films, which in turn influences electronic performance.
Introducing Functional Groups: Attaching specific functional groups to the thiophene (B33073) backbone is a powerful method to alter electronic properties. nih.gov For instance, incorporating electron-donating or electron-withdrawing moieties can create donor-acceptor (D-A) or acceptor-donor-acceptor (A-D-A) architectures. researchgate.netaip.org These designs can lower the bandgap, a crucial requirement for applications in organic photovoltaics and photodetectors. aip.org
Extending Conjugation: Synthesizing longer oligomers or incorporating other aromatic systems, such as phenyl or pyrene (B120774) groups, can extend the π-conjugation. rsc.org This often leads to a red-shift in absorption spectra and can improve charge transport by facilitating intermolecular π-π stacking.
Fusing Aromatic Rings: Creating fused-ring systems, such as those incorporating thieno[3,2-b]thiophene (B52689), can enforce planarity of the molecular backbone. This structural rigidity reduces conformational disorder and enhances intermolecular interactions, often leading to higher charge carrier mobility.
The following table summarizes the properties of a parent compound and a derivative where the central thiophene is replaced by a fused thieno[3,2-b]thiophene ring, illustrating the impact of structural modification.
| Compound Name | Melting Point (°C) | Degradation Temp. (°C) | Absorption Max. (nm) | Optical Band Gap (eV) |
| 2,5-bis(5-hexylthien-2-yl)thieno[3,2-b]thiophene | 190 | 340 | 383 | 2.8 |
| 2,5-bis(5-dodecylthien-2-yl)thieno[3,2-b]thiophene | 170 | 390 | 380 | 2.7 |
This table presents data for illustrative purposes, showing how modifications to the core and side chains of oligothiophenes affect their physical and optical properties.
Advanced Characterization Techniques for In-Situ Studies
To bridge the gap between material properties and device performance, a significant trend is the use of advanced characterization techniques for in-situ and operando studies. jos.ac.cnnih.govacs.org These methods allow researchers to observe the dynamic structural and electronic properties of oligothiophene thin films under actual operating conditions, providing insights that are inaccessible through conventional ex-situ measurements. researching.cn
Emerging techniques in this area include:
Grazing-Incidence X-ray Scattering (GIXS): Techniques like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) are invaluable for probing the molecular packing and orientation of oligothiophenes in thin films. tu-dresden.demdpi.com When performed in-situ during film deposition or device operation, GIWAXS can reveal real-time changes in crystallinity and molecular arrangement in response to thermal annealing or an applied voltage. uni-tuebingen.de
Scanning Probe Microscopy (SPM): Advanced SPM methods, such as in-situ electrochemical strain microscopy (ESM) and scanning dielectric microscopy (SDM), are used to map local electronic properties and ion distribution at the semiconductor/electrolyte interface in devices like organic electrochemical transistors (OECTs). jos.ac.cnresearching.cnresearching.cn
Spectroscopic Ellipsometry and Raman Spectroscopy: These optical techniques can be applied in-situ to monitor film morphology, molecular conformation, and electronic transitions during growth or operation. mdpi.com Raman spectroscopy is particularly sensitive to the length and conformation of conjugated chains. mdpi.com
These advanced methods provide a deeper understanding of structure-property relationships, which is crucial for optimizing material design and device fabrication processes. jos.ac.cn
| Technique | Type | Information Obtained | Application Context |
| In-situ GIWAXS | X-ray Scattering | Molecular packing, crystal orientation, polymorphism | Real-time monitoring during film deposition, annealing, or device operation |
| In-operando SDM | Scanning Probe | Local interfacial capacitance, nanoscale conductivity | Characterizing organic transistors under applied gate voltage |
| In-situ Raman Spectroscopy | Optical | Chain conformation, conjugation length, vibrational modes | Probing molecular structure changes in response to stimuli (e.g., light, voltage) |
Integration into Flexible and Transparent Electronic Devices
A major driver for oligothiophene research is their potential application in flexible and transparent electronics. The ability to be processed from solution is a key advantage over traditional inorganic semiconductors like silicon, enabling the use of low-cost, large-area manufacturing techniques such as spin-coating and inkjet printing on flexible substrates. acs.orgfigshare.com
The structural features of 2,5-bis(5-hexylthiophen-2-yl)thiophene and its derivatives make them well-suited for these applications:
Solution Processability: The hexyl side chains ensure good solubility, which is essential for forming uniform thin films via solution-based methods compatible with flexible plastic substrates. acs.org
High Charge Carrier Mobility: The ordered packing of oligothiophene molecules in the solid state facilitates efficient charge transport, a prerequisite for high-performance transistors and solar cells. nih.gov
Mechanical Flexibility: Organic materials are inherently more flexible than brittle inorganic crystals, making them ideal for devices that can be bent, rolled, or folded.
Future research will focus on optimizing film morphology and device architecture to maximize performance and durability in flexible formats. nih.gov This includes developing novel transparent electrodes to replace brittle indium tin oxide (ITO) and engineering robust encapsulation layers to protect the organic materials from environmental degradation. nih.gov Applications envisioned include flexible displays, wearable sensors, and lightweight, portable solar cells.
Theoretical Predictions for Accelerated Material Discovery
The traditional experimental approach to materials discovery is often time-consuming and resource-intensive. A powerful emerging trend is the use of computational modeling and machine learning (ML) to accelerate the design and screening of new oligothiophene-based materials. researchgate.net
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) are used to predict the fundamental electronic and optical properties of novel oligothiophene derivatives before they are synthesized. physchemres.orgresearchgate.netaau.edu.et DFT can accurately calculate parameters such as HOMO/LUMO energy levels, bandgaps, and molecular geometries, providing crucial insights into a molecule's potential performance as a semiconductor. researchgate.net
Machine Learning Models: By training ML algorithms on existing experimental and computational data, researchers can develop models that rapidly predict the properties of vast libraries of candidate molecules. digitellinc.comrsc.org This data-driven approach significantly speeds up the screening process, allowing scientists to focus their synthetic efforts on the most promising candidates. chemrxiv.orgresearchgate.net For example, ML models are being developed to predict the optical bandgap of conjugated polymers with high accuracy, a key parameter for solar cell applications. digitellinc.comrsc.orgchemrxiv.org
High-Throughput Virtual Screening: Combining quantum chemistry with machine learning enables high-throughput virtual screening, where thousands of potential molecular structures are computationally evaluated. This approach helps identify structure-property relationships and guides the rational design of new materials with tailored functionalities for specific electronic applications. nih.gov
This synergy between theoretical prediction and experimental validation is paving the way for the rapid development of next-generation oligothiophene materials with enhanced performance.
Q & A
Basic: What are the optimal synthetic routes for 2,5-bis(5-hexylthiophen-2-yl)thiophene?
Answer:
The compound is typically synthesized via cross-coupling reactions using palladium catalysts. For example, a Suzuki-Miyaura coupling can be employed between 5-hexylthiophene-2-boronic acid and 2,5-dibromothiophene under reflux in toluene/water with Pd(PPh₃)₂Cl₂ and K₂CO₃. Post-reaction purification involves column chromatography and solvent evaporation . Key parameters include:
- Catalyst loading : 0.14 mmol Pd catalyst per 2.8 mmol substrate.
- Reaction time : Overnight reflux for complete conversion.
- Yield optimization : ~80–85% yields are achievable with careful control of stoichiometry and solvent purity .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Answer:
Comprehensive characterization requires:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and hexyl chain integration (e.g., δ 9.82 ppm for aldehyde protons in related thiophene derivatives) .
- FT-IR spectroscopy : Identification of functional groups (e.g., C=O stretches at ~1672 cm⁻¹) .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks).
- Elemental analysis : Microanalysis for new compounds to validate empirical formulas .
Advanced: How does the molecular structure of this compound influence its electronic properties?
Answer:
The conjugated thiophene backbone enables π-electron delocalization, critical for charge transport in organic electronics. The hexyl side chains enhance solubility in nonpolar solvents (e.g., chloroform or toluene) while minimally disrupting conjugation. Computational studies (DFT) predict:
- HOMO-LUMO gap : ~2.5–3.0 eV, modifiable via substituent engineering.
- Charge mobility : Hexyl groups reduce crystallinity but improve thin-film processability .
Experimental validation involves UV-vis spectroscopy and cyclic voltammetry to correlate structure with optoelectronic behavior .
Advanced: How can researchers resolve contradictions in reported biological activities of thiophene derivatives?
Answer:
Discrepancies in biological data (e.g., anti-inflammatory vs. antiviral activity) often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -COOH) enhance anti-TB activity, while electron-donating groups (e.g., -OCH₃) favor anti-HCV properties .
- Assay conditions : Variations in cell lines (e.g., HepG2 vs. HeLa) or concentration ranges (IC₅₀ values at 2–25 μM) must be standardized .
- Statistical rigor : Replicate experiments (n ≥ 3) and use ANOVA to assess significance .
Basic: What safety precautions are critical when handling thiophene derivatives?
Answer:
- Flammability : Thiophene derivatives are highly flammable (GHS02 classification); use spark-free equipment and avoid open flames .
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to mitigate vapor inhalation risks .
Advanced: How can computational modeling guide the design of thiophene-based materials?
Answer:
- DFT simulations : Predict HOMO-LUMO gaps, dipole moments, and charge distribution to prioritize synthetic targets .
- Molecular dynamics : Simulate thin-film morphology to optimize device performance (e.g., OLEDs or OFETs).
- Data validation : Cross-reference computational results with experimental UV-vis and XRD data .
Basic: What are common side reactions during the synthesis of thiophene derivatives?
Answer:
- Over-bromination : Excess Br₂ in electrophilic substitution leads to di-/tri-brominated byproducts; control via stoichiometric Br₂ addition (1:1 molar ratio) .
- Oxygen sensitivity : Thiophene radicals may oxidize; use inert atmospheres (Ar/N₂) .
- Column chromatography challenges : Hexyl chains increase hydrophobicity, requiring gradient elution (hexane → ethyl acetate) .
Advanced: How can researchers design thiophene derivatives for targeted applications (e.g., photovoltaics or sensors)?
Answer:
- Structure-activity relationships : Introduce electron-deficient moieties (e.g., cyano groups) to lower LUMO levels for n-type semiconductors .
- Side-chain engineering : Branched alkyl chains (e.g., 2-ethylhexyl) improve solubility without sacrificing charge mobility .
- Cross-disciplinary validation : Combine synthetic chemistry with device physics (e.g., measure hole/electron mobility in FET configurations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
